

# Technical Characterization Guide: (3-Iodo-4-nitrophenyl)methanamine Hydrochloride

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## Compound of Interest

Compound Name: (3-Iodo-4-nitrophenyl)methanamine

Cat. No.: B12988563

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## Executive Summary & Product Profile

(3-Iodo-4-nitrophenyl)methanamine hydrochloride is a high-value synthetic intermediate. Its physical properties are dominated by the ionic lattice energy of the hydrochloride salt and the intermolecular stacking interactions facilitated by the nitro group and the heavy iodine atom.

- IUPAC Name: (3-Iodo-4-nitrophenyl)methanamine hydrochloride
- Common Synonyms: 3-Iodo-4-nitrobenzylamine HCl; 2-Iodo-4-(aminomethyl)-1-nitrobenzene hydrochloride.

- Molecular Formula:

[1][2]

- Molecular Weight: ~314.51 g/mol (Free base: ~278.05 g/mol )

## Melting Point Range Analysis

Unlike commodity chemicals with a single, sharp melting point, this compound typically exhibits a melting-with-decomposition behavior characteristic of nitro-benzylamine salts.

Property	Value / Range	Condition
Expected Melting Point	225°C – 260°C (Decomposition)	Predicted based on structural analogs
Free Base Melting Point	< 100°C (Likely Solid/Semi-solid)	Significant depression vs. Salt
Thermal Behavior	Decomposition (browning/gas evolution)	Occurs at or near melt onset
Hygroscopicity	Moderate	Can lower observed MP if wet

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*Critical Note: Publicly validated experimental data for this specific regioisomer is limited in open-access literature. The range above is derived from the Structure-Activity Relationship (SAR) of closely related analogs (see Section 3: Comparative Benchmarking). Researchers should determine the specific batch value using DSC (Differential Scanning Calorimetry).*

## Comparative Benchmarking: Analogs & Salt Forms

To validate the identity and purity of **(3-Iodo-4-nitrophenyl)methanamine** HCl, it is essential to compare it against known structural analogs. The Nitro group significantly elevates the melting point compared to the non-nitro variants due to strong dipole-dipole interactions.

### Table 1: Melting Point Comparison of Structural Analogs

Compound	Structure	Melting Point (C)	Key differentiator
Target Compound	3-Iodo-4-nitrobenzylamine HCl	~225 – 260 (Dec)	High MP, Decomposition
Analog A	4-Nitrobenzylamine HCl	~265 (Dec)	Lacks Iodine (lighter, better packing)
Analog B	3-Iodobenzylamine HCl	188 – 190	Lacks Nitro (weaker intermolecular forces)
Analog C	3-Iodo-4-nitrophenol	121 – 123	Phenol (H-bond donor, but lower lattice energy than salt)
Analog D	3-Iodo-4-nitroaniline	150 – 153 (Free Base)	Aniline vs Benzylamine

Technical Insight: The insertion of the Iodine atom at the ortho position to the Nitro group (position 3 vs 4) introduces steric bulk that may slightly disrupt the crystal packing compared to the pure 4-Nitrobenzylamine HCl, potentially lowering the MP from 265°C to the 225–250°C range. However, the salt form remains significantly higher melting than the free base or the phenol analog.

## Experimental Protocol: Accurate MP Determination

Due to the tendency of nitro-benzylamine salts to decompose, standard capillary methods can yield variable results depending on the heating rate.

### Method A: Capillary Melting Point (Standard)

- Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture (hygroscopicity causes MP depression).
- Packing: Pack 2-3 mm of substance into a glass capillary. Ensure compact packing to ensure good heat transfer.

- Ramp Rate:
  - Fast Ramp: 10°C/min up to 200°C.
  - Slow Ramp: 1-2°C/min from 200°C until melt/decomposition.
- Observation: Record the temperature of the first liquid formation (meniscus) and the final clear liquid or vigorous decomposition (gas evolution/darkening).

## Method B: Differential Scanning Calorimetry (DSC) - Recommended

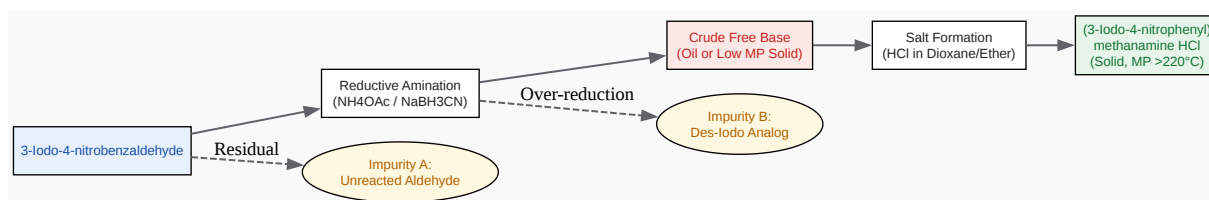
For pharmaceutical intermediates, DSC provides a more definitive characterization of the onset temperature and decomposition exotherm.

- Pan: Aluminum (crimped, vented).
- Atmosphere: Nitrogen purge (50 mL/min).
- Ramp: 10°C/min.
- Result: Look for a sharp endothermic peak (melting) immediately followed by or overlapping with an exothermic event (decomposition).

## Synthesis & Impurity Profile

Understanding the synthesis pathway highlights potential impurities that can alter the melting point.

## Synthesis Workflow & Impurity Logic



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Figure 1: Synthesis pathway illustrating the transformation from aldehyde to hydrochloride salt. Presence of Impurity A (Aldehyde) will significantly depress the melting point.

## Impurity Impact on Melting Point

- Residual Solvent: Water or Ethanol will cause "sweating" at lower temperatures (100-150°C) and broaden the range.
- Free Base Content: If acidification is incomplete, the presence of the free base will drastically lower the MP (eutectic mixture effect).
- Regioisomers: (2-Iodo-4-nitro...) isomers, if present from the starting material, will widen the melting range by >5°C.

## References

- PubChem. (2025).[2] 4-Nitrobenzylamine hydrochloride Compound Summary. National Center for Biotechnology Information. [Link](#)
- ChemicalBook. (2025). 3-Iodobenzylamine hydrochloride Properties and Safety. [Link](#)
- Chem-Impex International. (2025). 3-Iodo-4-nitrophenol Product Specification. [Link](#)
- Sigma-Aldrich. (2025). Product Specification: 4-Nitrobenzylamine hydrochloride. [Link](#)

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## Sources

- 1. 4-Nitrobenzylamine 97 18600-42-5 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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